2,6-difluoro-N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]benzamide
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Overview
Description
2,6-difluoro-N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]benzamide is a synthetic organic compound characterized by the presence of fluorine atoms, a hydroxy group, and a methoxyphenyl group
Mechanism of Action
Target of Action
It is used to synthesize a fe complex, which is employed in aromatic c−f hydroxylation reactions .
Mode of Action
It is known to be used as a substrate in the study of copper-catalyzed trifluoromethylthiolation of boronic acids .
Biochemical Pathways
The compound is involved in the synthesis of a fe complex, which plays a role in aromatic c−f hydroxylation reactions .
Pharmacokinetics
The compound’s molecular weight is 263.2394 , which could influence its pharmacokinetic properties.
Result of Action
It is known to be involved in the synthesis of a fe complex, which is used in aromatic c−f hydroxylation reactions .
Action Environment
The compound’s structure and molecular weight could potentially influence its stability and efficacy in different environments.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-difluoro-N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]benzamide typically involves multiple steps, starting from commercially available precursors. One common route involves the reaction of 2,6-difluorobenzoic acid with an appropriate amine derivative under conditions that facilitate amide bond formation. The reaction may be catalyzed by agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to improve yield and selectivity.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, precise temperature control, and continuous monitoring of reaction progress. The scalability of the synthesis process is crucial for industrial applications, and methods such as flow chemistry may be employed to achieve this.
Chemical Reactions Analysis
Types of Reactions
2,6-difluoro-N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group under appropriate conditions.
Reduction: The compound can be reduced to modify the functional groups, such as reducing the amide to an amine.
Substitution: The fluorine atoms can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Reagents such as PCC (pyridinium chlorochromate) or DMP (Dess-Martin periodinane) can be used.
Reduction: Reducing agents like LiAlH4 (lithium aluminium hydride) or NaBH4 (sodium borohydride) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a catalyst like palladium.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone or aldehyde, while substitution of fluorine atoms could result in various substituted derivatives.
Scientific Research Applications
2,6-difluoro-N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]benzamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be studied for its potential biological activity, including enzyme inhibition or receptor binding.
Medicine: It may serve as a lead compound for the development of new pharmaceuticals, particularly in the treatment of diseases where fluorinated compounds have shown efficacy.
Industry: The compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Comparison with Similar Compounds
Similar Compounds
2,6-difluorobenzamide: Lacks the hydroxy and methoxyphenyl groups, resulting in different chemical properties and biological activity.
N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]benzamide: Lacks the fluorine atoms, which may affect its binding affinity and reactivity.
2,6-difluoro-N-[2-hydroxy-3-(4-methoxyphenyl)propyl]benzamide: Similar structure but with variations in the side chain, leading to different properties.
Uniqueness
The unique combination of fluorine atoms, hydroxy group, and methoxyphenyl group in 2,6-difluoro-N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]benzamide contributes to its distinct chemical and biological properties
Properties
IUPAC Name |
2,6-difluoro-N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19F2NO3/c1-18(23,10-12-6-8-13(24-2)9-7-12)11-21-17(22)16-14(19)4-3-5-15(16)20/h3-9,23H,10-11H2,1-2H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGLRAMCTXTTXML-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=C(C=C1)OC)(CNC(=O)C2=C(C=CC=C2F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19F2NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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